Structural Divergence from Isamoxole: Phenylpropanamide vs. Methylpropanamide Side Chain Alters Pharmacophore Space
The target compound (C₁₇H₂₂N₂O₂, MW 286.38) carries a 3-phenylpropanamide acyl group, whereas Isamoxole (C₁₂H₂₀N₂O₂, MW 224.30) bears a 2-methylpropanamide group . This results in a molecular weight increase of 62.08 Da (+27.7%), the addition of a phenyl ring, and an extension of the acyl carbon chain from three to five atoms counting the carbonyl . Isamoxole has established anti-allergic pharmacology: it inhibits SRS-A release from sensitized human and guinea-pig lung in vitro and is orally active at 25 mg/kg in guinea-pig models, with selectivity over histamine, 5-HT, and bradykinin on guinea-pig ileum . No corresponding pharmacological data exist for the target compound. The phenyl ring introduces π-stacking potential and alters the compound's hydrogen-bonding landscape compared with Isamoxole's aliphatic isopropyl terminus, meaning any SAR extrapolation from Isamoxole to the target compound is unsupported by direct evidence .
| Evidence Dimension | Molecular structure and annotated pharmacology |
|---|---|
| Target Compound Data | C₁₇H₂₂N₂O₂, MW 286.38; 3-phenylpropanamide side chain; no published pharmacological data located |
| Comparator Or Baseline | Isamoxole (CAS 57067-46-6): C₁₂H₂₀N₂O₂, MW 224.30; 2-methylpropanamide side chain; published anti-allergic activity, oral ED₅₀ ~25 mg/kg (guinea-pig), selective SRS-A antagonist |
| Quantified Difference | ΔMW = +62.08 Da (+27.7%); presence vs. absence of phenyl ring; unknown vs. characterized pharmacology |
| Conditions | Structural comparison by SMILES/inventory; pharmacological data from Dawson et al. 1980 (guinea-pig and human in vitro models) |
Why This Matters
The 27.7% larger molecular weight and aromatic substitution create a distinct pharmacophore that cannot rely on Isamoxole SAR data for any target engagement prediction.
- [1] DrugBank. Isamoxole. DB19684. CAS 57067-46-6. View Source
- [2] Dawson W, et al. Br J Pharmacol. 1980. PMID: 6781575. View Source
